
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a difluoroethyl group and a methyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and interactions at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(2,2-difluoroethyl)piperazine dihydrochloride
- (S)-2-(2,2-difluoroethyl)piperazine dihydrochloride
Uniqueness
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of both difluoroethyl and methyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H16Cl2F2N2 |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
(2R)-1-(2,2-difluoroethyl)-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6-4-10-2-3-11(6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
Clave InChI |
ZVHNXWXXHOITDP-QYCVXMPOSA-N |
SMILES isomérico |
C[C@@H]1CNCCN1CC(F)F.Cl.Cl |
SMILES canónico |
CC1CNCCN1CC(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


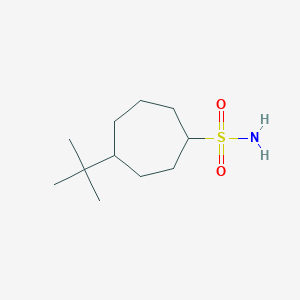

![2-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13481131.png)



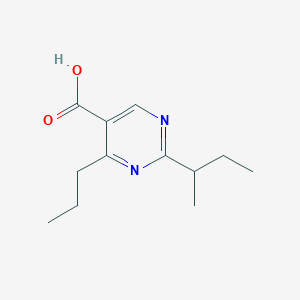
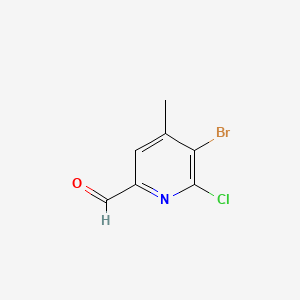
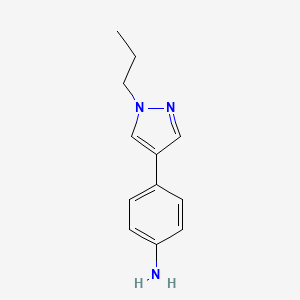
![2-Bromo-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13481176.png)
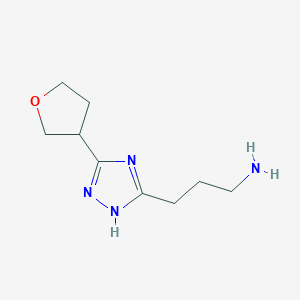
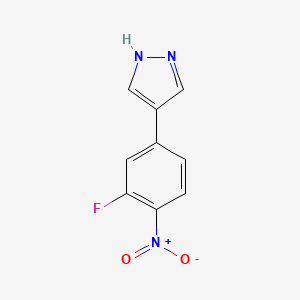
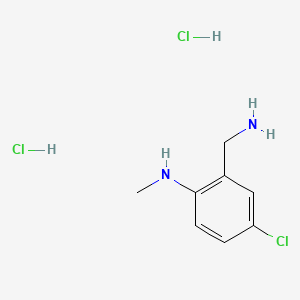
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
